4-Amino-2-(methylthio)thiazole-5-carbonitrile
Overview
Description
“4-Amino-2-(methylthio)thiazole-5-carbonitrile” is a chemical compound with the molecular formula C5H5N3S2 . It is a solid substance .
Synthesis Analysis
The synthesis of “4-Amino-2-(methylthio)thiazole-5-carbonitrile” involves the reaction of chloroacetonitrile with potassium methyl N-cyanodithioimidocarbonate in acetone. After stirring for 1 hour at ambient temperature, triethylamine is added to the reaction mixture. The reaction is stirred for 72 hours .Molecular Structure Analysis
The InChI code for “4-Amino-2-(methylthio)thiazole-5-carbonitrile” is 1S/C5H5N3S2/c1-9-5-8-4(7)3(2-6)10-5/h7H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“4-Amino-2-(methylthio)thiazole-5-carbonitrile” is a solid substance . Its molecular weight is 171.25 . The compound has a high GI absorption and is not a P-gp substrate. It is not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 .Scientific Research Applications
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General Use
- Application Summary : “4-Amino-2-(methylthio)thiazole-5-carbonitrile” is a chemical compound used in various scientific research . It has a molecular weight of 171.25 and a CAS Number of 39736-28-2 .
- Methods of Application : This compound is typically stored in a refrigerator and shipped at room temperature . Its physical form is solid .
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Thiazoles
- Application Summary : Thiazoles, a group of compounds that “4-Amino-2-(methylthio)thiazole-5-carbonitrile” belongs to, have diverse biological activities . They have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
- Results or Outcomes : The outcomes would also vary, but generally, thiazoles have been found to have beneficial effects in various biological activities .
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Aminothiazole Compounds
- Application Summary : Aminothiazole compounds, which “4-Amino-2-(methylthio)thiazole-5-carbonitrile” is a part of, act as ligands of estrogen receptors and afford a new group of adenosine receptor antagonists . They are also utilized as fungicides, inhibiting the in vivo growth of Xanthomonas, or as schistosomicidal and anthelmintic drugs .
- Methods of Application : The methods of application would depend on the specific use, whether as ligands, fungicides, or drugs .
- Results or Outcomes : The outcomes would depend on the specific use, but generally, aminothiazole compounds have been found to have beneficial effects in various applications .
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Antioxidant Activity
- Application Summary : Aminothiazole derivatives, such as “4-Amino-2-(methylthio)thiazole-5-carbonitrile”, have demonstrated antioxidant activity . One such compound, known as dendrodoine analogs, showed an ability to inhibit 2,2-azobis-3-ethylbenzthiazoline-6-sulfonic acid (ABTS) radical formation .
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Antineoplastic Activity
Safety And Hazards
properties
IUPAC Name |
4-amino-2-methylsulfanyl-1,3-thiazole-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3S2/c1-9-5-8-4(7)3(2-6)10-5/h7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USUFPYSYQQCDED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C(S1)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90350283 | |
Record name | 4-Amino-2-(methylsulfanyl)-1,3-thiazole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90350283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2-(methylthio)thiazole-5-carbonitrile | |
CAS RN |
39736-28-2 | |
Record name | 4-Amino-2-(methylsulfanyl)-1,3-thiazole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90350283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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